5-Cyano-4-methoxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-4-methoxypicolinic acid is a chemical compound with the molecular formula C8H6N2O3. It is a derivative of picolinic acid, characterized by the presence of a cyano group at the 5-position and a methoxy group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methoxypyridine-2-carboxylic acid with a suitable cyanating agent under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the cyanation process.
Industrial Production Methods
Industrial production methods for 5-Cyano-4-methoxypicolinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-4-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyano-4-methoxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 5-Cyano-4-methoxypicolinic acid involves its interaction with specific molecular targets. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. The methoxy group can also affect the compound’s solubility and stability. These interactions can modulate biological pathways and molecular targets, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Methoxypicolinic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
5-Cyano-2-methoxypyridine: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
5-Cyano-4-methoxypicolinic acid is unique due to the specific positioning of the cyano and methoxy groups, which confer distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-cyano-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c1-13-7-2-6(8(11)12)10-4-5(7)3-9/h2,4H,1H3,(H,11,12) |
InChI Key |
HMZJFXOTGXHJGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.